molecular formula C9H8O4 B044369 Aspirin CD3 CAS No. 921943-73-9

Aspirin CD3

Cat. No. B044369
M. Wt: 183.18 g/mol
InChI Key: BSYNRYMUTXBXSQ-FIBGUPNXSA-N
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Description

Synthesis Analysis

The synthesis of Aspirin has evolved to become a fundamental experiment in organic chemistry labs. Traditional methods involve the reaction of salicylic acid with acetic anhydride, catalyzed by an acid such as sulfuric acid or phosphoric acid. Recent studies have explored alternative synthesis methods, including microwave-assisted synthesis and ultrasonic oscillation, aiming to improve yield and reduce reaction time (Wu Wen-tin, 2013); (Kong Xiang-ping, 2009).

Molecular Structure Analysis

The molecular structure of Aspirin reveals its functionality and reactivity. The acetyl group attached to the salicylic acid molecule is crucial for its acetylation activity. Intramolecular interactions, such as the n→π* interaction between the ester and the carboxyl groups, significantly influence its molecular geometry and physicochemical properties (Choudhary, Kamer, & Raines, 2011).

Chemical Reactions and Properties

Aspirin undergoes various chemical reactions, chiefly its ability to acetylate serine residues in proteins, a mechanism central to its pharmacological action. This acetylation process is significant in inhibiting the synthesis of prostaglandins and thromboxanes, contributing to its anti-inflammatory and anticoagulant effects (Roth, Machuga, & Ozols, 1983).

Physical Properties Analysis

Aspirin's physical properties, including its melting point, solubility, and crystalline form, have been extensively studied. The drug exhibits polymorphism, which can affect its bioavailability and stability. The crystal structure of Aspirin, determined through X-ray diffraction, shows that it predominantly exists in form I, with other forms being less stable and less common (Kim, Machida, Taga, & Osaki, 1985).

Chemical Properties Analysis

The reactivity of Aspirin is characterized by its acidic and ester functional groups. It can undergo hydrolysis to revert to salicylic acid and acetic acid under certain conditions. Additionally, Aspirin's ability to donate an acetyl group in biochemical reactions is a defining feature of its chemical behavior and therapeutic action (Vane, Flower, & Botting, 1990).

Scientific Research Applications

  • Cardiovascular Disease Prevention

    • Application: Aspirin is widely used for the prevention of cardiovascular disease .
    • Results: While aspirin use does not reduce all-cause or cardiovascular mortality, it has been shown to reduce vascular events by about a quarter .
  • Cancer Prevention

    • Application: Aspirin has been proposed as a preventive measure against certain types of cancer .
    • Results: The effectiveness of aspirin in cancer prevention is still under investigation, with some studies suggesting potential benefits .
  • Diabetes Management

    • Application: Aspirin has been suggested as a treatment option for diabetes mellitus .
    • Results: The effectiveness of aspirin in diabetes management is still under investigation .
  • Obstetrics

    • Application: Aspirin has been proposed for use in obstetrics .
    • Results: The effectiveness of aspirin in obstetrics is still under investigation .
  • Antiviral Effects

    • Application: Recent research has shown interest in the antiviral effects of Aspirin, including for the prevention and treatment of influenza symptoms and potentially severe acute respiratory syndrome coronavirus type 2 (SARS-CoV-2) infections .
    • Results: The effectiveness of Aspirin in these antiviral applications is still under investigation .
  • Pain Relief

    • Application: Aspirin has a long history as a pain reliever, dating back 2,000 years .
    • Results: Aspirin has been proven to be effective in relieving everyday aches and pains .

As always, the use of Aspirin should be under the guidance of a healthcare professional due to potential side effects and interactions with other medications . If you have more specific questions or if there’s another compound you’re interested in, feel free to ask!

Safety And Hazards

Aspirin can cause irritation to the eyes, skin, and upper respiratory system . It can also lead to increased blood clotting time, nausea, vomiting, and liver or kidney injury .

properties

IUPAC Name

2-(2,2,2-trideuterioacetyl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYNRYMUTXBXSQ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aspirin CD3

CAS RN

921943-73-9
Record name Aspirin CD3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0921943739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 921943-73-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASPIRIN CD3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F6Y89636M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
A Detken, P Focke, U Haeberlen… - … für Naturforschung A, 1995 - degruyter.com
… The molecular system we study is aspirin-CD3. We recorded spectra for differently oriented single crystals and measured spin-lattice relaxation times T\ in a wide temperature range. At …
Number of citations: 58 www.degruyter.com
S Szymański, Z Olejniczak, U Haeberlen - Physica B: Condensed Matter, 1996 - Elsevier
… At temperatures below 25 K, 2H NMR spectra of a single-crystal sample of aspirin-CD3 show features characteristic of coherent quantum mechanical tunneling. With increasing …
Number of citations: 16 www.sciencedirect.com
P Schiebel, RJ Papoular, W Paulus, H Zimmermann… - Physical review …, 1999 - APS
… The observation of rotational tunneling in aspirin-CD3 [14] triggered a whole series of studies concerned with the potential and with the dynamics of these methyl groups [10,11,13,15]. …
Number of citations: 21 journals.aps.org
A Detken, H Zimmermann - The Journal of chemical physics, 1998 - pubs.aip.org
… %, plus a small contribution from aspirin-CD3. How these contributions can be distinguished … From our investigation of aspirin-CD3,4 the rate constant k for thermal reorientations of the …
Number of citations: 30 pubs.aip.org
AA Boucher, BJ Francisco, A Pfeiffer… - Pediatric Blood & …, 2022 - Wiley Online Library
Background Evidence for aspirin efficacy testing in pediatrics is limited, especially outside of cardiology, yet thrombotic events have high morbidity in other areas such as pediatric …
Number of citations: 1 onlinelibrary.wiley.com
Z Olejniczak, A Detken, B Manz, U Haeberlen - Journal of Magnetic …, 1996 - Elsevier
… The latter is strongly influenced by the methyl groups (aspirin–CD3 ). The characterization of the molecular and crystal structures of aspirin, as well as the bandwidth of the antialiasing …
Number of citations: 16 www.sciencedirect.com
A Detken, H Zimmermann - The Journal of chemical physics, 1998 - pubs.aip.org
… The isotopic constitution of the final product was determined by a combination of solution-state proton NMR and single-crystal deuteron NMR and was found to be 6% aspirin-CD3 , 77%…
Number of citations: 16 pubs.aip.org
T Hasebe, K Tanaka, H Nomura, S Koda, T Sakurai… - znaturforsch.com
… A Single Crystal Study of Aspirin-CD3 A. Detken, P. Focke, H. …
Number of citations: 2 www.znaturforsch.com
DF Brougham, AJ Horsewill - Electrical and Related Properties of …, 1997 - books.google.com
Quantum mechanical tunneling involving proton displacements in molecular crystals is investigated by optical spectroscopy, nuclear magnetic resonance and neutron scattering as well …
Number of citations: 0 books.google.com
HP Trommsdorff, M Johnson, M Neumann… - Electrical and Related …, 1997 - Springer
Quantum mechanical tunneling involving proton displacements in molecular crystals is investigated by optical spectroscopy, nuclear magnetic resonance and neutron scattering as well …
Number of citations: 2 link.springer.com

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